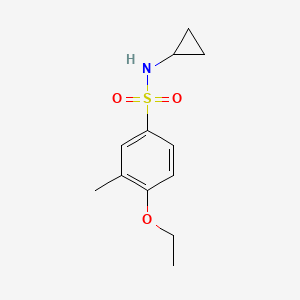![molecular formula C22H26N2O4 B4395244 N-[2-(1-azepanylcarbonyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B4395244.png)
N-[2-(1-azepanylcarbonyl)phenyl]-3,4-dimethoxybenzamide
Overview
Description
N-[2-(1-azepanylcarbonyl)phenyl]-3,4-dimethoxybenzamide, also known as AZD-4901, is a novel small-molecule inhibitor that has shown promise as a potential therapeutic agent for the treatment of various diseases. This compound was first synthesized and characterized by AstraZeneca in 2013, and since then, several studies have been conducted to investigate its potential applications.
Mechanism of Action
The exact mechanism of action of N-[2-(1-azepanylcarbonyl)phenyl]-3,4-dimethoxybenzamide is not yet fully understood. However, it has been suggested that N-[2-(1-azepanylcarbonyl)phenyl]-3,4-dimethoxybenzamide may act by inhibiting the activity of certain enzymes or receptors that are involved in various cellular processes. For example, N-[2-(1-azepanylcarbonyl)phenyl]-3,4-dimethoxybenzamide has been shown to inhibit the activity of the enzyme PARP-1, which is involved in DNA repair and cell survival.
Biochemical and Physiological Effects:
Studies have shown that N-[2-(1-azepanylcarbonyl)phenyl]-3,4-dimethoxybenzamide has several biochemical and physiological effects. For example, N-[2-(1-azepanylcarbonyl)phenyl]-3,4-dimethoxybenzamide has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. N-[2-(1-azepanylcarbonyl)phenyl]-3,4-dimethoxybenzamide has also been shown to inhibit the growth of cancer cells and promote apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[2-(1-azepanylcarbonyl)phenyl]-3,4-dimethoxybenzamide in lab experiments is that it is a small molecule that can easily penetrate cell membranes and reach its target site. Additionally, N-[2-(1-azepanylcarbonyl)phenyl]-3,4-dimethoxybenzamide has been shown to have low toxicity and good pharmacokinetic properties, which make it a promising candidate for further development. However, one limitation of N-[2-(1-azepanylcarbonyl)phenyl]-3,4-dimethoxybenzamide is that its mechanism of action is not yet fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for the research and development of N-[2-(1-azepanylcarbonyl)phenyl]-3,4-dimethoxybenzamide. One potential direction is to investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to explore the use of N-[2-(1-azepanylcarbonyl)phenyl]-3,4-dimethoxybenzamide in combination with other therapeutic agents, such as chemotherapy drugs, to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(1-azepanylcarbonyl)phenyl]-3,4-dimethoxybenzamide and to optimize its use in lab experiments and clinical trials.
Scientific Research Applications
N-[2-(1-azepanylcarbonyl)phenyl]-3,4-dimethoxybenzamide has been shown to have potential applications in various fields of scientific research. One of the most promising areas of application is in the field of neuroscience, where N-[2-(1-azepanylcarbonyl)phenyl]-3,4-dimethoxybenzamide has been shown to have neuroprotective effects. Studies have also suggested that N-[2-(1-azepanylcarbonyl)phenyl]-3,4-dimethoxybenzamide may have potential applications in the treatment of cancer, inflammation, and cardiovascular diseases.
properties
IUPAC Name |
N-[2-(azepane-1-carbonyl)phenyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-27-19-12-11-16(15-20(19)28-2)21(25)23-18-10-6-5-9-17(18)22(26)24-13-7-3-4-8-14-24/h5-6,9-12,15H,3-4,7-8,13-14H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPAKDPTOJPDCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCCCCC3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(azepan-1-ylcarbonyl)phenyl]-3,4-dimethoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-chloro-2-propoxybenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B4395167.png)
![N-[2-chloro-4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-5-methoxyphenyl]acetamide](/img/structure/B4395170.png)
![2-[(3-methylbenzoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4395175.png)
![N-allyl-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4395186.png)



![isopropyl {1-[(benzoylamino)carbonothioyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B4395217.png)
![N-(3-methyl-2-pyridinyl)-3-nitro-4-[(2-phenylethyl)amino]benzamide](/img/structure/B4395221.png)
![N-{3-[5-(2-furyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide](/img/structure/B4395233.png)

![{[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4395249.png)
![2-(phenylsulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4395253.png)
